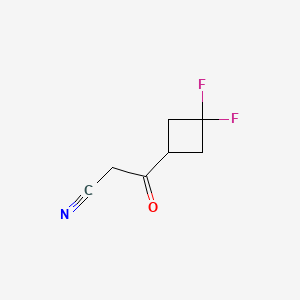

3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile

Overview

Description

“3,3-Difluorocyclobutyl” is a type of fluorinated building block . It’s used in the synthesis of various chemical compounds .

Molecular Structure Analysis

The molecular structure of “3,3-Difluorocyclobutyl” compounds typically includes a cyclobutyl ring with two fluorine atoms attached to the same carbon .Physical And Chemical Properties Analysis

For “3,3-Difluorocyclobutyl” compounds, some physical and chemical properties include a density of 1.2±0.1 g/cm³, boiling point of 130.9±10.0 °C at 760 mmHg, and a flash point of 33.0±19.0 °C .Scientific Research Applications

Oxyfunctionalization of CH2-Group Activated by Adjacent Three-Membered Ring

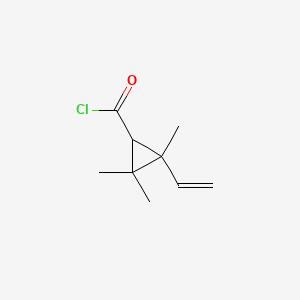

This review highlights the importance of three-membered rings, such as cyclopropane derivatives, in drug development and outlines efficient methods for the transformations of these derivatives through oxidation. The oxidation of methylene groups activated by an adjacent cyclopropane is emphasized as a direct approach towards carbonylcyclopropanes, avoiding unnecessary synthetic stages and aligning with atom economy principles. The paper discusses various oxidants and catalytic systems for the oxidation of cyclopropane derivatives, indicating a well-developed preparative approach to cyclopropylketones for synthetic organic chemistry applications (Sedenkova et al., 2018).

Fatty Acid Esters of 3-Monochloropropanediol: A Review

Though not directly related to "3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile," this review covers the toxicological aspects and analytical methods for 3-MCPD esters, underscoring the importance of understanding chemical toxicants in food safety. This context could be essential for assessing the safety and environmental impact of related chemical compounds (Gao et al., 2019).

Microbial Degradation of Polyfluoroalkyl Chemicals in the Environment: A Review

This review focuses on the environmental biodegradability of polyfluoroalkyl chemicals, highlighting the microbial degradation pathways and the formation of perfluoroalkyl acids. Given the structural similarity of "3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile" to polyfluoroalkyl compounds, insights from this paper could be relevant for understanding its environmental fate and potential applications in environmental chemistry or bioremediation strategies (Liu & Mejia Avendaño, 2013).

1-Methylcyclopropene: A Review

The review explores 1-Methylcyclopropene's role as an ethylene action inhibitor, affecting a wide range of fruits, vegetables, and floricultural crops. This compound prevents ethylene effects, highlighting the potential of cyclopropene derivatives in agricultural and food science applications. Such information may provide a backdrop for understanding the interactions and potential uses of "3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile" in related fields (Blankenship & Dole, 2003).

Improving Wastewater Management using Free Nitrous Acid (FNA)

This paper discusses the application of FNA in wastewater systems to control corrosion, odor, enhance nitrogen removal, and improve sludge management. While not directly related, understanding the chemical properties and applications of similar compounds can provide insights into the potential environmental and wastewater management applications of "3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile" (Duan et al., 2019).

Safety and Hazards

properties

IUPAC Name |

3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c8-7(9)3-5(4-7)6(11)1-2-10/h5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOQNSZPBYTVMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro- (9CI)](/img/no-structure.png)

![Sodium;2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane;prop-2-enoate](/img/structure/B566617.png)

![7-(Methoxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B566619.png)

![7-Methyl-1-oxa-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B566623.png)

![1-(2,4,6-Trichlorophenyl)-3-[2-chloro-5-(1-octadecenyl-1-succinimido)anilino]-4-(2-chloro-4-hydroxyphenyl)azo-2-pyrazolin-5-one](/img/structure/B566637.png)